molecular formula C14H12ClFO2 B14029933 (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol

Cat. No.: B14029933
M. Wt: 266.69 g/mol
InChI Key: KYHBTIBNXAIZHZ-UHFFFAOYSA-N
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Description

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is an organic compound that features a benzyl ether group, a chloro substituent, and a fluorine atom on a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-6-fluorophenol and benzyl bromide.

    Etherification: The phenol group of 3-chloro-6-fluorophenol is reacted with benzyl bromide in the presence of a base (e.g., potassium carbonate) to form the benzyloxy derivative.

    Reduction: The resulting benzyloxy compound is then subjected to reduction conditions using a reducing agent like sodium borohydride to yield this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or ketone.

    Reduction: The compound can be further reduced to form the corresponding alkane.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)aldehyde.

    Reduction: Formation of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)alkane.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Industrial Applications: The compound can be used in the synthesis of agrochemicals or other specialty chemicals.

Mechanism of Action

The mechanism of action of (3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol depends on its specific application:

    In Medicinal Chemistry: The compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions.

    In Biological Studies: It can act as a ligand, binding to proteins and affecting their function or stability.

Comparison with Similar Compounds

Similar Compounds

    (3-(Benzyloxy)-2-chlorophenyl)methanol: Lacks the fluorine substituent.

    (3-(Benzyloxy)-2-fluorophenyl)methanol: Lacks the chlorine substituent.

    (3-(Benzyloxy)-2-chloro-6-methylphenyl)methanol: Contains a methyl group instead of a fluorine atom.

Uniqueness

(3-(Benzyloxy)-2-chloro-6-fluorophenyl)methanol is unique due to the presence of both chloro and fluoro substituents, which can influence its reactivity and interactions with biological targets. The combination of these substituents can enhance the compound’s stability and specificity in various applications.

Properties

Molecular Formula

C14H12ClFO2

Molecular Weight

266.69 g/mol

IUPAC Name

(2-chloro-6-fluoro-3-phenylmethoxyphenyl)methanol

InChI

InChI=1S/C14H12ClFO2/c15-14-11(8-17)12(16)6-7-13(14)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2

InChI Key

KYHBTIBNXAIZHZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)CO)Cl

Origin of Product

United States

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